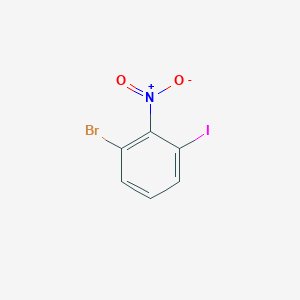

1-Bromo-3-iodo-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXDVNRQFNSTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-3-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Intricacies of a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the realms of pharmaceutical and agrochemical development. Among the vast array of substituted benzene derivatives, 1-Bromo-3-iodo-2-nitrobenzene, with the Chemical Abstracts Service (CAS) number 1126425-84-0 , emerges as a compound of significant interest. Its unique trifunctionalized scaffold, featuring a nitro group flanked by two different halogen atoms, presents a rich platform for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical properties, reactivity, and potential applications, with a focus on providing actionable insights for laboratory and industrial chemists.

It is crucial to distinguish this specific isomer from its close relatives, such as 1-Bromo-2-iodo-3-nitrobenzene (CAS 32337-96-5) and 1-Bromo-3-iodo-5-nitrobenzene (CAS 861601-15-2), as the precise arrangement of substituents profoundly influences the molecule's reactivity and synthetic utility. The strategic placement of the bulky iodine atom and the moderately sized bromine atom ortho and meta to the strongly electron-withdrawing nitro group, respectively, creates a unique electronic and steric environment. This arrangement dictates the regioselectivity of subsequent reactions and allows for orthogonal synthetic strategies, a highly desirable feature in the construction of complex molecular architectures.

Physicochemical Properties: A Snapshot of Key Molecular Attributes

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 1126425-84-0 | N/A |

| Molecular Formula | C₆H₃BrINO₂ | N/A |

| Molecular Weight | 327.90 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Purity | Typically >95% | N/A |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [1] |

Synthesis of this compound: A Proposed Retrosynthetic Approach

While specific, detailed, and publicly available synthetic protocols for this compound are not extensively documented, a logical retrosynthetic analysis suggests a plausible and efficient pathway. The synthesis of polysubstituted benzenes often relies on the careful orchestration of directing group effects in electrophilic aromatic substitution reactions, or through Sandmeyer-type reactions from aniline precursors.

A proposed synthetic route could commence from a readily available starting material such as 2-nitroaniline. The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer reaction to introduce the iodine atom. Subsequent bromination would then be directed by the existing substituents.

Sources

A Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-3-iodo-2-nitrobenzene

Abstract

1-Bromo-3-iodo-2-nitrobenzene is a tri-substituted aromatic compound of significant interest to the fields of pharmaceutical, agrochemical, and materials science synthesis.[1][2] Its molecular architecture, featuring two distinct halogen atoms (bromine and iodine) ortho and para to a strongly electron-withdrawing nitro group, provides a platform for highly selective and sequential chemical transformations. This guide offers an in-depth analysis of its physicochemical properties, explores the causality behind its unique reactivity profile, and provides field-proven insights into its application as a versatile synthetic intermediate. We will dissect its utility in key reaction classes, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, presenting a framework for its strategic implementation in complex molecule construction.

Introduction and Molecular Overview

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often depend on the strategic use of highly functionalized building blocks. This compound (CAS No. 1126425-84-0) is an exemplary intermediate that empowers chemists to construct complex molecular frameworks with precision.[1][2] The strategic placement of its functional groups is the key to its synthetic power. The nitro group deactivates the benzene ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.[3][4] Concurrently, the differential reactivity of the carbon-iodine and carbon-bromine bonds allows for programmed, site-selective functionalization, a critical advantage in multi-step syntheses.[1][2]

This unique combination makes it a cornerstone intermediate for developing novel therapeutic agents, potent agrochemicals, and advanced materials.[1][2]

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. This compound is typically supplied as a solid, and its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1126425-84-0 | |

| Molecular Formula | C₆H₃BrINO₂ | [5] |

| Molecular Weight | 327.90 g/mol | [5][6] |

| Physical Form | Solid | |

| InChI Key | CMXDVNRQFNSTCY-UHFFFAOYSA-N | |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |

Spectroscopic Signature Analysis

While specific spectra for this exact isomer require experimental acquisition, we can predict its characteristic spectroscopic features based on its functional groups.

-

¹H NMR: The aromatic region would display a complex splitting pattern for the three protons, influenced by their positions relative to the three different substituents. The strong deshielding effect of the nitro group would cause protons ortho and para to it to shift downfield.

-

¹³C NMR: Six distinct signals are expected in the aromatic region. The carbons bonded to the halogens (C-Br, C-I) and the nitro group (C-NO₂) would be readily identifiable. The C-I signal is typically found at a higher field (lower ppm) compared to the C-Br signal due to the heavy atom effect.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the nitro group, with strong asymmetric and symmetric stretching frequencies typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-H stretching for the aromatic ring would be observed above 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing both bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I), aiding in its unambiguous identification.

Reactivity Profile: A Tale of Three Functional Groups

The synthetic versatility of this compound stems from the interplay between its three functional groups. Understanding their individual and collective influence is crucial for designing effective synthetic strategies.

The Activating Role of the Nitro Group

The nitro group is a potent electron-withdrawing group via both induction and resonance. This has two primary consequences:

-

Ring Deactivation: It makes the aromatic ring electron-poor, thus deactivating it towards electrophilic aromatic substitution.

-

SNAr Activation: It strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C-I) and para (C-Br) positions. An attacking nucleophile can form a resonance-stabilized negative intermediate (a Meisenheimer complex), where the negative charge is delocalized onto the oxygen atoms of the nitro group.[4] This stabilization significantly lowers the activation energy for the substitution reaction.

Orthogonal Reactivity of Carbon-Halogen Bonds

The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of another. This is the most powerful feature of this molecule. The C-I bond is longer and weaker than the C-Br bond, making the iodine atom more reactive in many palladium-catalyzed cross-coupling reactions.

-

Causality: The initial oxidative addition step in catalytic cycles (e.g., Suzuki, Sonogashira, Heck) is typically faster for aryl iodides than for aryl bromides. By carefully selecting the catalyst, ligands, and reaction conditions (e.g., lower temperatures), chemists can selectively functionalize the C-I position while leaving the C-Br bond intact for a subsequent, different transformation. This planned, sequential approach is a cornerstone of modern synthetic chemistry.

Caption: Workflow for a sequential Sonogashira/Suzuki cross-coupling reaction.

Step 1: Selective Sonogashira Coupling at the Iodine Position

-

Objective: To couple a terminal alkyne at the more reactive C-I position.

-

Methodology:

-

To a dry, nitrogen-purged reaction vessel, add this compound (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add anhydrous toluene and triethylamine (Et₃N) as the solvent and base, respectively.

-

Introduce the terminal alkyne (1.1 eq) via syringe.

-

Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.

-

-

Causality: The use of a copper(I) co-catalyst and a relatively mild temperature favors the selective oxidative addition of the palladium catalyst into the weaker C-I bond. Triethylamine acts as the base to deprotonate the terminal alkyne and to quench the H-X byproduct.

Step 2: Suzuki-Miyaura Coupling at the Bromine Position

-

Objective: To couple an aryl or vinyl boronic acid at the remaining C-Br position.

-

Methodology:

-

To a reaction vessel, add the purified intermediate from Step 1 (1.0 eq), the desired boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

-

Add a solvent system, typically a mixture like Dioxane/H₂O, and an inorganic base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Heat the mixture to a higher temperature (e.g., 90-100 °C) and monitor for completion.

-

Perform a standard aqueous workup and purify the final product via chromatography or recrystallization.

-

-

Causality: A more robust catalyst (like one with a dppf ligand) and higher temperatures are often required to facilitate the slower oxidative addition into the stronger C-Br bond. The aqueous base is essential for the transmetalation step of the Suzuki cycle. This self-validating system confirms the successful sequential functionalization.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates it is hazardous. [5]

| Hazard Class | GHS Statement | Pictogram |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |

| Skin Irritation | H315: Causes skin irritation | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 |

| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [7][8]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7][8]Avoid contact with skin and eyes. [9]Wash hands thoroughly after handling. [8]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [7][8]

Conclusion

This compound is more than a simple halogenated aromatic; it is a sophisticated synthetic tool. Its value lies in the predictable and controllable reactivity imparted by its unique substitution pattern. The ability to perform selective, sequential cross-coupling reactions at the C-I and C-Br bonds, guided by the electronic influence of the nitro group, provides a reliable and powerful strategy for the synthesis of complex, high-value molecules. For researchers in drug development and materials science, mastering the application of this intermediate opens a direct and efficient route to novel chemical entities.

References

- 1-Bromo-2-iodo-3-nitrobenzene | C6H3BrINO2 | CID 14974984 - PubChem. (n.d.). PubChem. [Link]

- The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 1-Bromo-3-iodo-5-nitrobenzene | C6H3BrINO2 | CID 45480387 - PubChem. (n.d.). PubChem. [Link]

- Reactivity of meta- and para- bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Chemistry Stack Exchange. [Link]

- Benzene, 1-bromo-3-nitro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1-Bromo-2-iodo-3-nitrobenzene | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-3-iodo-5-nitrobenzene | C6H3BrINO2 | CID 45480387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. cdnisotopes.com [cdnisotopes.com]

Introduction: Strategic Importance of Polysubstituted Nitroaromatics

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-iodo-2-nitrobenzene

In the landscape of modern organic synthesis, polysubstituted aromatic compounds serve as indispensable building blocks for a vast array of functional molecules. Among these, this compound is a particularly valuable intermediate. Its unique arrangement of three distinct functional groups—a nitro moiety and two different halogens—on a benzene ring provides a versatile platform for sequential and regioselective chemical transformations. The presence of bromine and iodine atoms offers differential reactivity for cross-coupling reactions, while the electron-withdrawing nitro group influences the aromatic system's reactivity and can be readily converted into other functional groups, such as an amine.[1][2] This strategic combination makes this compound a crucial precursor in the development of complex pharmaceuticals, agrochemicals, and specialty materials.[1][2]

This guide provides a comprehensive, field-proven pathway for the synthesis of this compound, grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices, ensuring that the protocol is not merely a set of instructions but a self-validating system for achieving a high-purity final product. The chosen synthetic route proceeds via the diazotization of a key aniline intermediate, a robust and highly reliable transformation in aromatic chemistry.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the most strategic disconnection involves the iodo group. The introduction of iodine onto an aromatic ring can be efficiently achieved via a Sandmeyer-type reaction on an appropriate aniline precursor. This leads us back to 2-bromo-6-nitroaniline as the key intermediate. The synthesis of this intermediate, in turn, can be accomplished through the regioselective bromination of a commercially available starting material, 2-nitroaniline.

This two-step approach is advantageous because it leverages well-understood and scalable reaction classes: electrophilic aromatic substitution and diazotization-iodination. The directing effects of the substituents in each step are well-defined, allowing for a high degree of control over the final product's regiochemistry.

Caption: Workflow for the conversion of the aniline to the aryl iodide.

Detailed Experimental Protocol: Synthesis of this compound

-

Diazotization: In a 500 mL beaker, add 2-bromo-6-nitroaniline (21.7 g, 0.1 mol) to 100 mL of concentrated sulfuric acid. Stir the mixture until the aniline is completely dissolved. Cool the solution to 0-5°C in an ice-salt bath.

-

Nitrite Addition: In a separate flask, dissolve sodium nitrite (7.6 g, 0.11 mol) in 50 mL of cold water. Add this sodium nitrite solution dropwise to the cold aniline-sulfuric acid mixture over 30 minutes. Ensure the temperature is strictly maintained below 5°C throughout the addition. The completion of diazotization can be confirmed by testing a drop of the solution with potassium iodide-starch paper (a positive test shows a blue-black color).

-

Iodination: In a separate 1 L beaker, dissolve potassium iodide (33.2 g, 0.2 mol) in 100 mL of water and cool the solution in an ice bath.

-

Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

-

Completion and Isolation: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour. A dark solid will precipitate. Collect the crude product by vacuum filtration and wash it with cold water, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine.

Part III: Purification and Final Product Characterization

The final step is to purify the crude product to meet the high standards required for subsequent research and development applications.

Purification Strategy

Recrystallization is the most common and effective method for purifying solid organic compounds. [3]The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling. For this compound, an alcohol such as methanol or ethanol is often a suitable choice.

Detailed Purification Protocol: Recrystallization

-

Solvent Selection: Place the crude, air-dried product into an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath to maximize the yield of the purified product.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol. Dry the crystals under vacuum to obtain the final product.

Final Product Analysis

| Parameter | Expected Outcome |

| Appearance | White to pale yellow powder/solid |

| Purity (by HPLC/GC) | >97% |

| Molecular Formula | C₆H₃BrINO₂ |

| Molecular Weight | 327.90 g/mol |

| Characterization | NMR, Mass Spectrometry |

Safety Considerations

-

Reagents: Concentrated sulfuric acid is highly corrosive. N-bromosuccinimide is an irritant. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a fume hood.

-

Reactions: The diazotization reaction involves the formation of an unstable diazonium salt; strict temperature control is critical. The reaction with potassium iodide can be vigorous due to the evolution of nitrogen gas; addition should be slow and controlled.

-

Waste: Dispose of all chemical waste according to institutional and local regulations.

References

- ChemBK. (2024). 2-Bromo-6-nitroaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis.

- Wikipedia. (2023). Sandmeyer reaction.

- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

- Kumar, V., & Chawla, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- ResearchGate. (2006). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium.

- ResearchGate. (2014). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis.

- Google Patents. (n.d.). CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodo-3-nitrobenzene: High Purity Chemical Intermediate Supplier.

Sources

An In-Depth Technical Guide to C6H3BrINO2: Focus on 4-Bromo-2-iodo-1-nitrobenzene

Introduction: The Strategic Importance of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds represent a cornerstone class of molecules in modern organic synthesis and medicinal chemistry. The unique interplay of the electron-withdrawing nitro group and the diverse reactivity of halogen substituents (Bromine, Iodine) provides a powerful platform for constructing complex molecular architectures.[1][2] These compounds serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][3] The presence of halogens can enhance metabolic stability and lipophilicity, while the nitro group is a precursor to the vital amine functionality and can itself confer significant biological activity.[4][5]

The molecular formula C6H3BrINO2 describes ten possible constitutional isomers of a trisubstituted benzene ring. This guide will focus specifically on 4-Bromo-2-iodo-1-nitrobenzene (CAS No: 343864-78-8), a synthetically valuable isomer.[6] We will delve into its systematic nomenclature, provide detailed synthetic protocols, explore methods for its structural confirmation, and discuss its applications, particularly within the realm of drug discovery.

Part 1: Systematic IUPAC Nomenclature

The unambiguous naming of polysubstituted aromatic compounds is critical for scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules to ensure each distinct isomer has a unique identifier.[7][8]

Rules for Naming Polysubstituted Benzenes:

-

Identify the Parent Compound: If a substituent confers a common name that is accepted by IUPAC (e.g., toluene, phenol, aniline), that name is used as the parent.[8] For C6H3BrINO2, none of the substituents (bromo, iodo, nitro) typically form a parent name with higher priority. Therefore, the parent is benzene .

-

Assign Locants (Numbers): The substituents are assigned numbers on the ring to give the lowest possible set of locants.

-

Alphabetize Substituents: The substituents are listed in alphabetical order, not in numerical order.[9][10]

Applying the Rules to 4-Bromo-2-iodo-1-nitrobenzene:

For the isomer , we list the substituents alphabetically: B romo, I odo, N itro.

To achieve the lowest possible numbering, we can explore different starting points:

-

Starting at Nitro: 1-nitro, 2-iodo, 4-bromo (Set: 1, 2, 4)

-

Starting at Bromo: 1-bromo, 3-nitro, 5-iodo (Set: 1, 3, 5)

-

Starting at Iodo: 1-iodo, 2-nitro, 5-bromo (Set: 1, 2, 5)

Comparing the sets (1,2,4), (1,3,5), and (1,2,5), the set (1,2,4) is the lowest at the first point of difference. Therefore, the locants are 1, 2, and 4.

Finally, we arrange the substituent names alphabetically, each preceded by its locant:

-

4-Bromo

-

2-Iodo

-

1-Nitro

Combining these elements gives the full, unambiguous IUPAC name: 4-Bromo-2-iodo-1-nitrobenzene .[6]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of polysubstituted aromatics requires careful strategic planning, considering the directing effects of the existing substituents on the ring. The nitro group is a strong deactivating, meta-directing group, while halogens are deactivating but ortho-, para-directing. A plausible synthetic route often involves a Sandmeyer-type reaction from a corresponding aniline precursor.

Experimental Protocol: Synthesis via Diazotization-Sandmeyer Reaction

This protocol outlines a representative synthesis starting from a commercially available precursor, 2-nitro-4-bromoaniline. The workflow involves diazotization of the amine followed by substitution with iodide.

Workflow Diagram:

Caption: Synthetic workflow for 4-Bromo-2-iodo-1-nitrobenzene.

Detailed Methodology:

-

Preparation of Diazonium Salt (Step 1):

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 2-nitro-4-bromoaniline in an aqueous solution of sulfuric acid.

-

Causality: The strong acid protonates the aniline, making it soluble and preparing it for reaction. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, ensuring the temperature remains below 5 °C.

-

Causality: Sodium nitrite reacts with the acid to form nitrous acid (HNO2) in situ, which then reacts with the aniline to form the diazonium salt. An excess of nitrous acid is to be avoided.

-

Stir the resulting mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Iodination (Step 2):

-

In a separate beaker, dissolve a stoichiometric excess of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.

-

Causality: The iodide ion (I-) acts as a nucleophile, displacing the N2 gas from the diazonium salt in a substitution reaction.[11] The evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure the reaction goes to completion.

-

-

Workup and Purification (Step 3):

-

Cool the reaction mixture. The crude product, a solid, will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

To remove unreacted starting material and byproducts, wash the crude solid with a cold, dilute sodium thiosulfate solution to reduce any excess iodine, followed by water.

-

Self-Validation: The disappearance of the characteristic purple/brown color of iodine indicates successful quenching.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.

-

Part 3: Structural Elucidation and Characterization

Confirming the precise isomeric structure and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.

Data Presentation: Key Physicochemical and Spectroscopic Data

| Property | Value / Expected Data | Source |

| Molecular Formula | C₆H₃BrINO₂ | [6][12] |

| Molecular Weight | 327.90 g/mol | [6] |

| Physical Form | Solid (e.g., Off-white to cream powder) | [13] |

| CAS Number | 343864-78-8 | [6] |

| Predicted ¹H NMR | Three signals in the aromatic region (approx. 7.5-8.5 ppm). Expect complex splitting patterns (doublets, doublets of doublets) due to ortho and meta coupling. | [14] |

| Predicted ¹³C NMR | Six distinct signals for the aromatic carbons. The carbon bearing the iodine (C-I) will be shifted upfield due to the "heavy atom effect," while the carbon attached to the nitro group (C-NO2) will be significantly downfield. | [15] |

| Infrared (IR) | Characteristic peaks for: Ar-NO₂ (asymmetric stretch ~1520-1560 cm⁻¹; symmetric stretch ~1345-1385 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), and aromatic C-H stretches (>3000 cm⁻¹). | N/A |

| Mass Spectrometry | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). | N/A |

Interpreting Spectroscopic Data (A Self-Validating System):

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the substitution pattern. For 4-bromo-2-iodo-1-nitrobenzene, we expect three distinct aromatic protons. The proton at C-3 will be a doublet coupled to the proton at C-5. The proton at C-5 will be a doublet of doublets, coupled to both the C-3 and C-6 protons. The proton at C-6 will be a doublet coupled to the C-5 proton. The precise chemical shifts and coupling constants (J-values) provide definitive proof of the 1,2,4-trisubstitution pattern.

-

¹³C NMR Spectroscopy: The presence of six unique signals confirms that the three substituents are asymmetrically arranged. The chemical shifts provide further evidence:

-

C-I Bond: The carbon directly attached to iodine (ipso-carbon) experiences significant shielding (the "heavy atom effect") and appears at a higher field (lower ppm value) than might be predicted by electronegativity alone.[15]

-

C-NO₂ Bond: The carbon attached to the strongly electron-withdrawing nitro group will be the most deshielded and appear at the lowest field (highest ppm value).

-

C-Br Bond: The carbon attached to bromine will also show a heavy atom effect, though less pronounced than for iodine.

-

Part 4: Applications in Research and Drug Development

4-Bromo-2-iodo-1-nitrobenzene is not merely a chemical curiosity; it is a highly strategic building block for creating novel molecules with potential biological activity.

Logical Relationship Diagram:

Caption: Versatility of 4-Bromo-2-iodo-1-nitrobenzene in synthesis.

Key Applications:

-

Differential Reactivity for Sequential Cross-Coupling: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for selective functionalization at the C-2 position, followed by a subsequent, different reaction at the C-4 position. This stepwise approach is invaluable for the controlled synthesis of complex, unsymmetrical molecules.[2]

-

Precursor for Bioactive Amines: The nitro group can be readily and cleanly reduced to an aniline derivative. This opens up a vast chemical space, as the resulting amine can be used to form amides, sulfonamides, or serve as a nucleophile in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

-

Scaffold for Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The mechanism often involves the intracellular reduction of the nitro group to generate reactive nitroso and superoxide species that damage microbial DNA.[16] Halogenated nitrostyrenes, for instance, have shown potent antimicrobial activity.[17] This compound serves as a key starting material for synthesizing novel derivatives with potential antibacterial or antifungal properties.[18]

-

Role of Halogen Bonding in Drug Design: The iodine and bromine atoms are not just synthetic handles; they can actively participate in drug-target interactions through halogen bonding. A halogen bond is a non-covalent interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis basic site (like a backbone carbonyl oxygen) in a protein binding pocket. This highly directional interaction can significantly enhance binding affinity and selectivity, making halogenated compounds attractive for lead optimization in drug discovery.

References

- Wade, L. G., & Simek, J. W. (n.d.). Nomenclature of Benzene Derivatives. LibreTexts.

- Lievens, S. (2012). Intermediate IUPAC Nomenclature VII: Benzenes. University of California, Davis.

- JoVE. (n.d.). Nomenclature of Aromatic Compounds with Multiple Substituents. Journal of Visualized Experiments.

- BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds.

- University of Calgary. (n.d.). Polysubstituted benzenes.

- Studymind. (n.d.). Synthesis of 4-iodonitrobenzene.

- PubChem. (n.d.). 4-Bromo-2-iodo-1-nitrobenzene. National Center for Biotechnology Information.

- Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis.

- Stompor, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(22), 5360.

- Alpha Chemika. (n.d.). 4-Bromo-1-Iodo-2- Nitrobenzene Manufacturer, Supplier, Exporter.

- PubChem. (n.d.). 4-Bromo-1-iodo-2-nitrobenzene. National Center for Biotechnology Information.

- Chemsrc. (n.d.). 4-Bromo-2-iodo-1-nitrobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.

- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- ResearchGate. (n.d.). Biological activities of natural halogen compounds.

- Butler, A., & Theisen, K. E. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(11), 204.

- Al-Zahrani, A. A., et al. (2019). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 24(18), 3249.

- PubChem. (n.d.). 1-Iodo-4-nitrobenzene. National Center for Biotechnology Information.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-2-iodo-1-nitrobenzene | C6H3BrINO2 | CID 12700217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 10. byjus.com [byjus.com]

- 11. maths.tcd.ie [maths.tcd.ie]

- 12. chemscene.com [chemscene.com]

- 13. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 14. 4-broMo-2-iodo-1-nitrobenzene(343864-78-8) 1H NMR [m.chemicalbook.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

1-Bromo-3-iodo-2-nitrobenzene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-3-iodo-2-nitrobenzene in Organic Solvents

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated nitroaromatic compound with significant potential as a building block in pharmaceutical and fine chemical synthesis.[1] Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, predicts its behavior in various classes of organic solvents, and furnishes a detailed, field-proven experimental protocol for its quantitative determination. By synthesizing molecular structure analysis with practical experimental guidance, this document serves as a critical resource for scientists leveraging this versatile intermediate.

Introduction: The Critical Role of Solubility

The compound this compound (CAS No. 1126425-84-0) is a substituted aromatic molecule featuring a benzene ring functionalized with a nitro group, a bromine atom, and an iodine atom.[2] This unique combination of an electron-withdrawing group (nitro) and two different halogens makes it a valuable intermediate for introducing complex functionality in multi-step syntheses.[1]

The success of any chemical process, from laboratory-scale research to industrial production, hinges on the solubility of its components. For drug development professionals, solubility dictates bioavailability and formulation strategies. For process chemists, it governs reaction kinetics, catalyst efficiency, and the choice of purification methods such as recrystallization. Therefore, a predictive understanding and the ability to precisely measure the solubility of key intermediates like this compound are not merely academic exercises; they are prerequisites for efficient, scalable, and reproducible scientific outcomes.

This guide bridges the gap between theoretical prediction and practical application, offering a robust framework for assessing the solubility of this compound.

Molecular Structure and Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive foundation, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.

Molecular Characteristics of this compound:

-

Aromatic Core: The benzene ring is inherently non-polar and hydrophobic.

-

Halogen Substituents (Br, I): The bromine and iodine atoms are large and polarizable, contributing to van der Waals forces. While they increase the molecular weight, their contribution to overall polarity is moderate.[3]

-

Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing, creating a significant dipole moment. However, it is not a hydrogen bond donor and is only a weak hydrogen bond acceptor.

Collectively, these features render this compound a molecule of moderate polarity with a significant non-polar character due to the large aromatic ring and heavy halogens. Its high molecular weight (327.90 g/mol ) suggests that significant energy is required to overcome the crystal lattice forces in its solid state.[4]

Logical Framework for Solubility Prediction

The interplay between the solute's molecular features and the solvent's properties determines solubility. This relationship can be visualized as a decision-making workflow.

Caption: Predictive solubility workflow for this compound.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale (Dominant Intermolecular Forces) |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene | Low to Very Low | The strong dipole of the nitro group prevents effective interaction with non-polar solvents. Van der Waals forces alone are insufficient. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Very High | Excellent match. These solvents have strong dipoles that can effectively solvate the polar nitro group, while their organic character accommodates the aromatic ring. |

| Polar Protic | Methanol, Ethanol | Moderate | The solvent's hydrogen-bonding network is disrupted without significant compensating solute-solvent H-bonds, lowering solubility compared to aprotic polar solvents. |

| Highly Polar Protic | Water | Insoluble | The molecule's large hydrophobic surface area and inability to participate in hydrogen bonding lead to extremely poor solubility in water.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, actionable data, experimental determination is essential. The following protocol describes the Static Equilibrium Method , a robust and widely accepted technique for measuring the solubility of a solid compound in a solvent.[7]

Principle

An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to achieve saturation. The concentration of the dissolved solute in the resulting saturated solution is then measured.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Static Equilibrium Solubility Method.

Step-by-Step Methodology

-

Preparation:

-

Causality: To ensure saturation, an excess of solid must be present throughout the equilibration period.

-

Action: Add approximately 100-200 mg of this compound to a 4 mL glass vial. Using a calibrated pipette, add 2.0 mL of the desired organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent loss.

-

-

Equilibration:

-

Causality: Reaching thermodynamic equilibrium is time-dependent and critical for accuracy. Insufficient time leads to an underestimation of solubility. Constant temperature is vital as solubility is highly temperature-dependent.

-

Action: Place the sealed vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber (e.g., 25.0 ± 0.1 °C). Agitate the mixture for at least 24 hours. For crystalline compounds with low solubility, 48 hours is recommended to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Causality: The analysis must be performed only on the dissolved portion of the solute. Any suspended microcrystals will falsely inflate the result. Filtering is a non-negotiable step for accuracy.

-

Action: Stop agitation and allow the vial to stand undisturbed in the temperature-controlled chamber for 1-2 hours for the excess solid to settle. Carefully draw a sample of the clear supernatant into a syringe. Attach a 0.45 µm syringe filter (PTFE is suitable for most organic solvents) and discard the first 0.2 mL to saturate the filter material. Dispense a precise volume (e.g., 1.00 mL) of the clear, filtered solution into a pre-weighed, clean, and dry weighing dish or beaker.

-

-

Gravimetric Analysis:

-

Causality: This step isolates the dissolved solid for direct measurement. Drying to a constant weight ensures all volatile solvent has been removed.

-

Action: Place the weighing dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. Transfer the dish to a desiccator to cool to room temperature. Weigh the dish on an analytical balance. Repeat the drying and weighing cycle until the mass reading is constant (e.g., ± 0.1 mg).

-

-

Calculation:

-

Causality: The final calculation converts the raw mass and volume data into standard solubility units.

-

Action:

-

Mass of dissolved solid (g) = (Final mass of dish + residue) - (Initial mass of empty dish)

-

Solubility (g / 100 mL) = (Mass of dissolved solid / Volume of filtrate analyzed) * 100

-

Solubility (mol / L) = (Mass of dissolved solid / Molecular Weight) / (Volume of filtrate analyzed in L)

-

-

Conclusion

While published quantitative solubility data for this compound is sparse, a robust understanding of its molecular structure allows for strong predictions of its behavior in common organic solvents. The molecule's moderate polarity suggests high solubility in polar aprotic solvents like THF and acetone, moderate solubility in polar protic solvents like ethanol, and poor solubility in non-polar solvents such as hexane. For applications requiring precise data, the detailed static equilibrium method provided in this guide offers a reliable and self-validating protocol. This synthesis of theoretical prediction and rigorous experimental methodology empowers researchers and developers to confidently handle and utilize this compound to its full potential in their synthetic endeavors.

References

- PubChem. 1-Bromo-2-iodo-3-nitrobenzene.

- University of Toronto. Experiment 1441 H: Determining Solubility of Organic Compounds. [Link]

- Course Hero.

- Solubility of Things. 1-Bromo-2-nitrobenzene. [Link]

- ResearchGate.

- StuDocu.

- PubChem. 1-Bromo-3-iodo-5-nitrobenzene.

- University of Calgary. Solubility of Organic Compounds. [Link]

- Solubility of Things. 1-bromo-2-iodobenzene. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. [Link]

- Brainly.in. 2) Write down the structure of the following compounds 1) 1-Bromo-6-chloro-3-iodo-2-nitrobenzene? [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1126425-84-0 [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-Bromo-3-iodo-5-nitrobenzene | C6H3BrINO2 | CID 45480387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 1-Bromo-3-iodo-2-nitrobenzene

An In-depth Technical Guide to 1-Bromo-3-iodo-2-nitrobenzene for Researchers and Drug Development Professionals

In the landscape of complex organic synthesis, this compound emerges as a highly versatile and strategic building block. Its utility, particularly in the realms of pharmaceutical and agrochemical development, is derived from its unique molecular architecture. The benzene core is trisubstituted with three distinct functional groups: a nitro group, which is strongly electron-withdrawing, and two different halogens, bromine and iodine. This specific arrangement provides a rich platform for a variety of chemical transformations, allowing chemists to introduce further complexity and functionality with a high degree of control. The presence of both bromine and iodine atoms offers differential reactivity, enabling selective cross-coupling reactions, while the nitro group can be readily converted into other functionalities, such as an amine, further expanding its synthetic potential.[1][2] This guide serves as a comprehensive technical resource on its commercial availability, physicochemical properties, handling, and applications.

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, catering primarily to research and development quantities. Purity levels are typically high, ensuring reproducibility in sensitive synthetic applications. When sourcing this compound, researchers should note that different CAS numbers may be listed by various vendors for the same chemical structure.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed, Inc.) | 1126425-84-0 | 95% | 1 g, 5 g, 10 g, 25 g, 100 g |

| NINGBO INNO PHARMCHEM CO.,LTD. | 32337-96-5 | ≥97% | Bulk and R&D quantities[3] |

| BLD Pharm | 1126425-84-0 | - | Inquire for details[4] |

| AOBChem | 1160573-59-0 (isomer) | - | 500 mg, 1 g, 5 g, 10 g[5] |

Note: The CAS numbers 1126425-84-0 and 32337-96-5 both refer to isomers of bromo-iodo-nitrobenzene. Researchers should verify the specific isomer required for their application.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring laboratory safety. The data presented below is compiled from various chemical databases and supplier specifications.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrINO₂ | PubChem[6] |

| Molecular Weight | 327.90 g/mol | PubChem[6] |

| Physical Form | Solid, typically a white or yellow powder | NINGBO INNO PHARMCHEM[1] |

| Boiling Point | 324.9 ± 27.0 °C (predicted) | NINGBO INNO PHARMCHEM[3] |

| Density | 2.3 ± 0.1 g/cm³ (predicted) | NINGBO INNO PHARMCHEM[3] |

| InChI Key | CMXDVNRQFNSTCY-UHFFFAOYSA-N | Sigma-Aldrich |

Characterization and quality control are typically performed using standard analytical techniques. Suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data to confirm the structure and purity of the material.[4] The NIST WebBook also provides reference spectra for related compounds, such as IR and mass spectrometry data, which are crucial for identity confirmation.[7]

Hypothetical Synthetic Workflow

One possible, albeit hypothetical, pathway could start with the nitration of a dihalobenzene. The diagram below illustrates this conceptual workflow.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemical Synthesis

The strategic placement of the bromo, iodo, and nitro groups makes this compound an exceptionally valuable intermediate.[1] Its utility stems from the ability to perform selective and sequential reactions.

-

Pharmaceutical Intermediates : It serves as a foundational scaffold for building complex drug molecules.[3] The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) allows for the stepwise introduction of different molecular fragments. This controlled approach is critical in constructing novel compounds with potential therapeutic properties.[1]

-

Agrochemical Synthesis : The compound is employed in the synthesis of active ingredients for crop protection products like pesticides and herbicides.[1] The ability to tailor the molecular structure allows for the development of more effective and targeted agrochemicals.[1]

-

Specialty Chemicals : Its unique properties drive its use in the manufacturing of various specialty chemicals for diverse industrial applications.[3]

The diagram below illustrates the relationship between the compound's structural features and its synthetic applications.

Caption: Relationship between structural features and synthetic utility.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling this compound. The information below is synthesized from available Safety Data Sheets (SDS) and chemical databases.

GHS Hazard Classification: According to PubChem, this class of compounds is associated with the following hazards:

-

H302: Harmful if swallowed.[6]

-

H312: Harmful in contact with skin.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H332: Harmful if inhaled.[6]

-

H335: May cause respiratory irritation.[6]

Experimental Protocol for Safe Handling:

-

Ventilation : Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including:

-

Avoiding Contamination : Avoid contact with skin and eyes.[8][9] Prevent the formation of dust and aerosols during handling.[8][9] Use non-sparking tools to prevent ignition from electrostatic discharge.[8]

-

First Aid Measures :

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[9]

-

Skin Contact : Wash off with soap and plenty of water.[9]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[9]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Storage and Stability:

-

Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[8] It is often recommended to keep the material in a dark place and sealed from moisture.

-

Incompatibilities : Avoid strong oxidizing agents.[9]

-

Stability : The compound is stable under recommended storage conditions.[9]

References

- The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 1-Bromo-2-iodo-3-nitrobenzene: High Purity Chemical Intermediate Supplier - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 1-bromo-2-iodo-3-methyl-5-nitrobenzene - AOBChem. [Link]

- 1-Bromo-2-iodo-3-nitrobenzene | C6H3BrINO2 | CID 14974984 - PubChem. [Link]

- The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Benzene, 1-bromo-3-nitro- - NIST WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1126425-84-0|this compound|BLD Pharm [bldpharm.com]

- 5. aobchem.com [aobchem.com]

- 6. 1-Bromo-2-iodo-3-nitrobenzene | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-bromo-3-nitro- [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. cdnisotopes.com [cdnisotopes.com]

The Enigmatic Synthesis of 1-Bromo-3-iodo-2-nitrobenzene: A Technical Guide for Strategic Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Nitrobenzenes

In the landscape of modern medicinal and agricultural chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Polysubstituted nitrobenzenes, in particular, serve as highly versatile intermediates, offering a scaffold ripe for selective chemical transformations. The compound 1-Bromo-3-iodo-2-nitrobenzene (CAS No. 1126425-84-0) represents a molecule of significant synthetic potential, yet its specific discovery and inaugural synthesis are not prominently documented in readily accessible scientific literature. This guide, therefore, ventures into a comprehensive analysis of a plausible and scientifically grounded synthetic pathway to this valuable chemical entity. By examining the synthesis of analogous compounds and leveraging established principles of electrophilic aromatic substitution, we present a robust, hypothetical protocol for the preparation of this compound, tailored for the discerning chemist in the pharmaceutical and agrochemical industries.[1]

The unique arrangement of a nitro group ortho to a bromine and meta to an iodine atom offers a rich platform for sequential and site-selective cross-coupling reactions, nucleophilic aromatic substitutions, and reductions. The electron-withdrawing nature of the nitro group, combined with the differential reactivity of the bromine and iodine leaving groups, allows for a programmed approach to the synthesis of complex molecular architectures. This makes this compound a potentially key building block in the development of novel therapeutic agents and crop protection products.[2]

Proposed Synthetic Pathway: A Logic-Driven Approach

Given the absence of a documented direct synthesis, a logical approach involves a multi-step sequence starting from a readily available precursor. A plausible retrosynthetic analysis suggests that this compound can be accessed from 3-bromo-1-nitrobenzene via a directed iodination. The nitro group is a meta-director, and the bromine is an ortho-, para-director. In 3-bromo-1-nitrobenzene, the positions ortho and para to the bromine are activated, while the positions meta to the nitro group are also activated. This confluence of directing effects can be exploited to achieve the desired substitution pattern.

The proposed forward synthesis, therefore, commences with the bromination of nitrobenzene, followed by a regioselective iodination. This approach is designed to control the introduction of the halogen substituents, culminating in the target molecule.

Visualizing the Synthetic Strategy

The following diagram illustrates the proposed synthetic workflow from nitrobenzene to this compound.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols

The following protocols are hypothetical and based on established chemical transformations.[3][4][5][6] Researchers should conduct their own risk assessments and optimization studies.

Part 1: Synthesis of 1-Bromo-3-nitrobenzene

This procedure is adapted from established methods for the bromination of nitrobenzene.[3][4]

Materials and Equipment:

-

Nitrobenzene

-

Iron powder

-

Bromine

-

Sodium bisulfite solution

-

Round-bottom flask with reflux condenser, dropping funnel, and mechanical stirrer

-

Heating mantle

-

Steam distillation apparatus

-

Büchner funnel and flask

Procedure:

-

Set up a three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

Charge the flask with nitrobenzene.

-

In an oil bath, heat the stirred nitrobenzene to 135-145°C.

-

Add a portion of iron powder to the flask.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be appropriately vented.

-

After the addition is complete, continue to stir and heat the mixture for one hour.

-

Repeat the addition of iron powder and bromine in portions until the reaction is complete, as monitored by TLC or GC.

-

Cool the reaction mixture and pour it into water containing sodium bisulfite to quench any remaining bromine.

-

Perform a steam distillation to separate the crude 1-bromo-3-nitrobenzene from non-volatile impurities.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from ethanol or by vacuum distillation.

Expected Outcome: A yellow crystalline solid. The yield of the crude product is typically in the range of 60-75%.[3]

Part 2: Synthesis of this compound

This proposed iodination step is based on electrophilic aromatic substitution principles. The conditions are chosen to favor iodination at the position activated by both the bromine and nitro groups.

Materials and Equipment:

-

1-Bromo-3-nitrobenzene

-

Iodine

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Sodium thiosulfate solution

-

Round-bottom flask with a stirrer and thermometer

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask, dissolve 1-Bromo-3-nitrobenzene in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5°C.

-

Slowly add powdered iodine to the stirred mixture, maintaining the temperature below 10°C.

-

Once the iodine is dissolved, slowly add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C. The nitric acid acts as an oxidizing agent to generate the iodinating species.

-

After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice.

-

The crude product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold water, followed by a dilute solution of sodium thiosulfate to remove any unreacted iodine, and then again with water.

-

Dry the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Self-Validation and Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C): Will confirm the substitution pattern on the benzene ring.

-

Mass Spectrometry: Will confirm the molecular weight of the compound.[7]

-

Infrared Spectroscopy: Will show characteristic peaks for the nitro group and the aromatic ring.

Quantitative Data Summary

The following table provides key physical and chemical properties for the target compound and its precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 1-Bromo-3-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 585-79-5 | Light yellow crystalline powder[2] |

| This compound | C₆H₃BrINO₂ | 327.90 | 1126425-84-0 | (Predicted) Solid |

Safety and Handling

-

Nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and appropriate PPE.

-

Bromine is highly toxic, corrosive, and volatile. It should be handled in a fume hood with appropriate respiratory protection.

-

Iodine is harmful if inhaled or swallowed. Avoid creating dust.

Conclusion and Future Outlook

While the historical first synthesis of this compound remains to be unearthed from the annals of chemical literature, this guide provides a scientifically rigorous and plausible pathway for its creation. The strategic importance of this molecule as a versatile building block in drug discovery and agrochemical development is undeniable.[2][8] The proposed synthetic route offers a starting point for researchers to access this valuable intermediate, enabling the exploration of new chemical space and the development of next-generation bioactive molecules. The principles of electrophilic aromatic substitution, coupled with careful control of reaction conditions, are key to the successful synthesis of such highly functionalized aromatic compounds.

References

- The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026.

- 1-Bromo-2-iodo-3-nitrobenzene. (n.d.). PubChem.

- 1-Bromo-2-iodo-3-nitrobenzene: High Purity Chemical Intermediate Supplier. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026.

- 1-Bromo-3-iodo-5-nitrobenzene. (n.d.). PubChem.

- The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026.

- Johnson, J. R., & Gauerke, C. G. (1928). m-BROMONITROBENZENE. Organic Syntheses, 8, 46. doi:10.15227/orgsyn.008.0046

- Preparation method of 1-bromo-3-nitrobenzene. (2014). Google Patents.

- A Facile Synthesis of β-Iodonitro Alkenes via Iodonitration of Alkynes with tert-Butyl Nitrite and Iodine. (2025, August 5).

- 2-Chloro-3-bromo-6-iodonitrobenzene. (n.d.). PubChem.

- Synthesis of 1-Bromo-4-nitrobenzene. (n.d.). Science Learning Center. Retrieved January 7, 2026.

- Role and comparison of iodine atom architectures in drug development. (2020, October).

- O-bromonitrobenzene synthesis production process. (2014). Google Patents.

- Preparation of 4-Iodonitrobenzene. (n.d.). Scribd.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. scribd.com [scribd.com]

- 7. 1-Bromo-2-iodo-3-nitrobenzene | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

1-Bromo-3-iodo-2-nitrobenzene safety and handling precautions

An In-Depth Technical Guide to the Safe Handling and Management of 1-Bromo-3-iodo-2-nitrobenzene

Introduction

This compound is a tri-substituted benzene derivative whose strategic combination of functional groups—a nitro group and two different halogens—makes it a highly versatile intermediate in modern organic synthesis.[1] Its molecular architecture is pivotal for advancements in the pharmaceutical and agrochemical industries, where it serves as a fundamental building block for complex target molecules.[2] The presence of bromine and iodine atoms offers distinct sites for selective functionalization, such as cross-coupling reactions, while the electron-withdrawing nitro group modulates the reactivity of the aromatic ring.[1][3]

However, the same chemical properties that make this compound synthetically valuable also confer significant health hazards. As a halogenated nitroaromatic compound, this compound requires meticulous handling and strict adherence to safety protocols to mitigate risks to researchers and the environment. This guide serves as a comprehensive technical resource for scientists and drug development professionals, offering field-proven insights and systematic procedures for the safe management of this chemical throughout its lifecycle in the laboratory.

Section 1: Hazard Identification and Toxicological Profile

Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. The hazardous nature of this compound stems from its specific combination of functional groups, which are common to other toxic compounds.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for understanding the compound's behavior under laboratory conditions.

| Property | Value | Source |

| CAS Number | 1126425-84-0 | |

| Molecular Formula | C₆H₃BrINO₂ | [4] |

| Molecular Weight | 327.90 g/mol | [4] |

| Physical Form | Solid, white to pale yellow powder/crystals | [1][3] |

| Melting Point | 52-55 °C (for the related isomer 1-Bromo-3-nitrobenzene) | |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether | [3] |

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are summarized in the following table.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed | [4][5] |

| Acute Toxicity, Dermal | Category 4 | GHS07 | Warning | H312: Harmful in contact with skin | [4][5] |

| Acute Toxicity, Inhalation | Category 4 | GHS07 | Warning | H332: Harmful if inhaled | [4][5] |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | Category 2 / 2A | GHS07 | Warning | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation | [5] |

Toxicological Insights: The Nitrobenzene Effect

The primary toxicological concern with this compound is its potential to induce methemoglobinemia , a characteristic effect of nitroaromatic compounds.[6][7][8]

-

Mechanism of Toxicity : Upon absorption into the body, the nitro group (-NO₂) can be metabolized, leading to the oxidation of the iron (II) in hemoglobin to iron (III), forming methemoglobin.[9] Methemoglobin is incapable of binding and transporting oxygen, leading to a state of functional anemia and cyanosis (a bluish discoloration of the skin and mucous membranes).[8][10]

-

Symptoms of Exposure : The onset of symptoms may be delayed for several hours post-exposure.[8] Initial signs include headache, dizziness, weakness, nausea, and shortness of breath.[7][11] As methemoglobin levels rise, cyanosis becomes apparent, and higher concentrations can lead to respiratory distress, collapse, coma, and even death.[10][12]

-

Absorption Routes : Like its parent compound, nitrobenzene, it is expected to be readily absorbed through all routes: inhalation of dust, ingestion, and, critically, skin absorption.[6][8] The potential for rapid dermal absorption means that skin contact poses a significant risk of systemic toxicity.[13]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Given the compound's toxicity profile, a multi-layered approach to exposure control is mandatory. This follows the principle of the hierarchy of controls, which prioritizes engineering and administrative controls over sole reliance on PPE.

Caption: Hierarchy of Controls for Chemical Safety.

Engineering Controls

-

Chemical Fume Hood : All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

-

Ventilation : The laboratory must have adequate general ventilation to supplement the local exhaust of the fume hood.

-

Emergency Equipment : An emergency eyewash station and safety shower must be located in immediate proximity to the handling area.[15] Their functionality should be checked regularly.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide an effective barrier against the chemical.

| Body Part | Required PPE | Specifications and Rationale | Source |

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles that provide a complete seal are mandatory. A full-face shield must be worn over the goggles during procedures with a high risk of splashing. | [13] |

| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is the minimum requirement. For direct handling or extended tasks, heavy-duty neoprene or butyl rubber gloves are recommended due to their superior resistance to halogenated aromatic compounds. Gloves must be changed immediately upon contamination. | [13] |

| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully-fastened lab coat made of a chemically resistant material is required to protect the skin and personal clothing. | [16][17] |

| Respiratory | NIOSH-approved Respirator (if needed) | Respiratory protection is generally not required when work is performed within a certified fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary. | [16] |

Section 3: Standard Operating Procedures for Handling

Adherence to a validated Standard Operating Procedure (SOP) is critical for minimizing exposure and ensuring reproducible, safe science.

Protocol: Weighing and Transferring the Solid

-

Preparation : Don all required PPE as specified in Section 2.2. Designate and clean a specific area within the chemical fume hood for the procedure.

-

Equipment Setup : Place a calibrated analytical balance inside the fume hood. Use anti-static weighing paper or a suitable container (e.g., glass vial).

-

Weighing : Carefully transfer the desired amount of this compound from the stock bottle to the weighing container using a clean spatula. Perform the transfer slowly to avoid creating airborne dust.

-

Transfer : Gently add the weighed solid to the reaction vessel. If necessary, use a small amount of a compatible solvent to rinse the weighing container and ensure a complete transfer.

-

Cleanup : Immediately close the stock bottle. Wipe down the spatula and the balance with a solvent-dampened cloth. Dispose of the weighing paper and cloth in the designated halogenated solid waste container.

-

Post-Handling : Remove PPE in the correct order and wash hands thoroughly with soap and water.

-

Causality & Field Insights : Using an anti-static weigh boat or grounding the balance can prevent static discharge, which can cause the fine powder to jump, leading to loss of material and contamination of the workspace. This is especially critical in low-humidity environments.

Section 4: Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous incidents.

Storage Requirements

| Condition | Requirement | Rationale | Source |

| Temperature | Room Temperature | To ensure stability. | |

| Atmosphere | Sealed in Dry | The compound may be sensitive to moisture. A tight seal prevents contamination. | |

| Light | Keep in Dark Place | Similar aromatic compounds can be light-sensitive, leading to degradation. | [18] |

| Location | Store Locked Up | To restrict access to authorized personnel only. | [19] |

| Segregation | Designated area for toxic solids | Store away from incompatible materials. | [5] |

Chemical Incompatibilities

Do not store this compound with the following materials:

-

Strong Oxidizing Agents : Can lead to violent reactions.[15][19]

-

Strong Bases : May cause decomposition or hazardous reactions.[15][18]

Caption: Conceptual diagram for chemical storage segregation.

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of the outcome.

Spill Management Protocol

A spill should be treated as a high-hazard event requiring a calm and systematic response.

Caption: Workflow for responding to a chemical spill.

-

Evacuate : Immediately evacuate all non-essential personnel from the spill area.[14]

-

Alert : Inform nearby colleagues and the laboratory supervisor.

-

Contain : Prevent the spill from spreading or entering drains by diking the perimeter with an inert absorbent material like sand or vermiculite.[14][16]

-

Collect : Once the spill is absorbed, carefully sweep or scoop the material into a designated, clearly labeled hazardous waste container.[14]

-

Decontaminate : Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water.[14]

-

Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste.[16]

First Aid Measures

Immediate medical attention is required for all exposures. The delayed onset of systemic effects like methemoglobinemia is a critical consideration.[8][20]

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [19][21] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15-20 minutes. Seek immediate medical attention. | [9][19][20] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [19][20] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center and seek immediate medical attention. | [20] |

Section 6: Waste Disposal

Proper disposal is a legal and ethical requirement to protect environmental and public health.

Protocol: Waste Collection and Disposal

-

Segregation : Collect all waste containing this compound in a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste or other incompatible waste streams.[14][22]

-